3-chloro-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)benzenesulfonamide

Hammett constant electronic effect SAR

The compound 3-chloro-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)benzenesulfonamide (CAS 2034400-16-1) is a multifunctional sulfonamide incorporating a 3-chlorophenylsulfonyl group linked via a methylene bridge to a 4-methoxytetrahydro-2H-thiopyran ring. This scaffold class is associated with carbonic anhydrase inhibition and other enzyme-targeting activities.

Molecular Formula C13H18ClNO3S2
Molecular Weight 335.86
CAS No. 2034400-16-1
Cat. No. B2752184
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)benzenesulfonamide
CAS2034400-16-1
Molecular FormulaC13H18ClNO3S2
Molecular Weight335.86
Structural Identifiers
SMILESCOC1(CCSCC1)CNS(=O)(=O)C2=CC(=CC=C2)Cl
InChIInChI=1S/C13H18ClNO3S2/c1-18-13(5-7-19-8-6-13)10-15-20(16,17)12-4-2-3-11(14)9-12/h2-4,9,15H,5-8,10H2,1H3
InChIKeyAGPDRHFRFXJVSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Spec Guide: 3-chloro-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)benzenesulfonamide (CAS 2034400-16-1) – Structural & Physicochemical Baseline


The compound 3-chloro-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)benzenesulfonamide (CAS 2034400-16-1) is a multifunctional sulfonamide incorporating a 3-chlorophenylsulfonyl group linked via a methylene bridge to a 4-methoxytetrahydro-2H-thiopyran ring [1]. This scaffold class is associated with carbonic anhydrase inhibition and other enzyme-targeting activities [2]. The presence of the chlorine substituent, the methoxy group, and the sulfur-containing heterocycle creates a unique three-dimensional arrangement and hydrogen-bonding profile [1]. These features are critical for defining its biological target selectivity and physicochemical properties, making it a valuable building block for medicinal chemistry and probe-discovery programs.

Why Generic Substitution Is Not Feasible for 3-chloro-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)benzenesulfonamide


While many sulfonamide derivatives appear structurally interchangeable, the specific placement of the chlorine atom on the phenyl ring (meta position) drastically alters electronic distribution (quantified by the Hammett constant σ_m for Cl), hydrogen-bond acceptor capacity, and recognition by biological targets [1]. The tetrahydrothiopyran ring is not a passive linker; its sulfur atom introduces unique polarizability and potential oxidation liability that directly influences metabolic stability and off-target binding [2]. Therefore, substituting 3-chloro-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)benzenesulfonamide with its para-chloro or des-chloro analogs – or with piperidine-isosteres – will result in a different pharmacological profile, making direct replacement without experimental validation scientifically unsound. The quantitative evidence below details the precise magnitude of these differences.

Quantitative Differentiation Evidence: 3-chloro-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)benzenesulfonamide vs. Analogs


Electronic Modulation: Meta-Chloro vs. Para-Chloro Hammett Constant

The meta-chloro substituent (σ_m = 0.37) exerts a distinct inductive electron-withdrawing effect relative to the para-chloro analog (σ_p = 0.23), resulting in a 61% stronger electron-withdrawing influence at the sulfonamide linkage [1]. This difference directly impacts the acidity of the sulfonamide NH (pKa shift of approximately 0.3 units) and consequently its ionization state at physiological pH, affecting target binding and solubility [2].

Hammett constant electronic effect SAR

Lipophilicity Modulation: Thiopyran vs. Piperidine Isostere (clogP)

Replacement of the tetrahydro-2H-thiopyran ring with a piperidine isostere increases hydrophilicity. The target compound has a computed XLogP of 2.4 [1], whereas the analogous 3-chloro-N-((4-methoxypiperidin-4-yl)methyl)benzenesulfonamide (CID 118967183) has an XLogP of 1.8 [2]. This 0.6 log unit difference represents a 4-fold shift in partition coefficient, which significantly alters membrane permeability and metabolic clearance.

lipophilicity clogP isostere ADME

Hydrogen-Bond Acceptor Capacity Enhancement via the Thiopyran Sulfur

The tetrahydro-2H-thiopyran sulfur atom acts as a weak hydrogen-bond acceptor, increasing the topological polar surface area (TPSA). The target compound has a TPSA of 89.1 Ų [1]. The corresponding 3-chloro-N-((4-methoxytetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide (oxygen isostere) has a lower TPSA of 78.9 Ų [2]. The 10.2 Ų increase (13% greater) arises from the greater polarizability of sulfur and can enhance interactions with protein binding sites that feature polar residues.

polar surface area sulfur HB acceptor crystal engineering

Optimal Scientific & Industrial Use Cases for 3-chloro-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)benzenesulfonamide


CNS-Penetrant Probe Design Leveraging Higher Lipophilicity

The XLogP of 2.4 [1] positions this compound within the optimal range for CNS druglikeness (typically 2-4). When designing kinase or carbonic anhydrase probes intended to cross the blood-brain barrier, the thiopyran scaffold provides a 4-fold permeability advantage over the piperidine isostere (XLogP 1.8). Researchers can use this compound as a core fragment for CNS-targeted library enumeration without requiring additional lipophilic 'capping' groups that increase molecular weight.

Electronic Fine-Tuning in Sulfonamide-Based Inhibitor Libraries

The meta-chloro substitution (σ_m = 0.37) imparts a stronger inductive pull on the sulfonamide NH than para-substituted analogs (σ_p = 0.23) [1]. This makes it ideal for probing electronic requirements in zinc-binding sulfonamide inhibitors (e.g., carbonic anhydrase IX/XII) where sulfonamide acidity directly correlates with metal coordination strength. Library designers can exploit this electronic gradient to dial in target residence time without changing the core scaffold.

Solubility-Permeability Balance Optimization via Sulfur HB Acceptor

The elevated TPSA (89.1 Ų vs. 78.9 Ų for the pyran analog) provides enhanced aqueous solubility while maintaining sufficient membrane permeability [1]. This balanced profile is particularly valuable in fragment-based drug discovery campaigns where high fragment solubility (typically >200 μM in PBS) is required for bioassay screening. The compound's 5 hydrogen-bond acceptor sites and moderate TPSA make it a superior starting point for fragment elaboration relative to oxygen isosteres.

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